甲硫哒嗪
概述
描述
氰丙嗪,也称为西美普嗪,是一种典型的吩噻嗪类抗精神病药物。它于 1972 年由法国 Theraplix 公司推出,主要用于治疗精神分裂症和精神病相关的焦虑。 与其他吩噻嗪类神经阻滞剂不同,氰丙嗪表现出强效的抗焦虑作用和独特的受体结合谱,使其表现得更像非典型抗精神病药 .
科学研究应用
氰丙嗪在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究吩噻嗪衍生物的反应性。
生物学: 氰丙嗪用于研究血清素和多巴胺受体在大脑中的作用。
医学: 它正在研究其在治疗焦虑、抑郁和其他精神疾病方面的潜在用途。
作用机制
氰丙嗪通过拮抗多种神经递质受体发挥作用,包括:
多巴胺受体 (D1、D2、D3、D4): 抑制这些受体可减少精神病症状。
血清素受体 (5-HT2A、5-HT2C、5-HT7): 阻断这些受体有助于其抗焦虑作用并降低发生锥体外系副作用的风险。
肾上腺素受体 (α1): 拮抗这些受体会导致镇静和低血压。
组胺受体 (H1): 阻断这些受体有助于其镇静作用
安全和危害
生化分析
Biochemical Properties
Cyamemazine interacts with several enzymes, proteins, and other biomolecules. It exhibits a unique pharmacological profile, including dopamine, α1-adrenergic, H1, and mACh receptor antagonism . Additionally, it produces potent blockade of several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7 . These interactions contribute to its anxiolytic effects and lack of extrapyramidal side effects .
Cellular Effects
Cyamemazine influences cell function by interacting with various cell signaling pathways and affecting gene expression. Its potent blockade of several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7, has been implicated in its anxiolytic effects and lack of extrapyramidal side effects . This suggests that Cyamemazine may influence cellular metabolism and other cellular processes.
Molecular Mechanism
The molecular mechanism of Cyamemazine involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its potent blockade of several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7, is a key aspect of its molecular mechanism .
准备方法
合成路线和反应条件
氰丙嗪通过多步合成过程合成,包括以下关键步骤:
2-氰基吩噻嗪的形成: 这种中间体是通过使吩噻嗪与溴化氰反应制备的。
工业生产方法
在工业环境中,氰丙嗪的合成遵循类似的步骤,但针对大规模生产进行了优化。这涉及使用连续流动反应器和自动化系统来确保一致的质量和产量。反应条件得到严格控制,以最大限度地减少杂质并最大限度地提高工艺效率。
化学反应分析
反应类型
氰丙嗪会经历几种类型的化学反应,包括:
氧化: 氰丙嗪可以被氧化形成亚砜和砜。
还原: 氰丙嗪中的硝基可以被还原为胺。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂或催化氢化等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.
主要产物
从这些反应中形成的主要产物包括亚砜、砜和取代的吩噻嗪衍生物,它们可能具有不同的药理特性。
相似化合物的比较
氰丙嗪在吩噻嗪衍生物中是独一无二的,因为它具有强效的抗焦虑作用和非典型抗精神病药的特征。类似的化合物包括:
氯丙嗪: 另一种吩噻嗪类抗精神病药,但锥体外系副作用发生率更高。
硫利达嗪: 结构相似,但主要用于其镇静特性。
氟奋乃静: 一种强效抗精神病药,具有不同的受体结合谱
氰丙嗪独特的受体结合谱和减少的副作用使其成为治疗精神病相关的焦虑和其他精神疾病的宝贵选择。
属性
IUPAC Name |
10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFGIOIONGJGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863190 | |
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3546-03-0 | |
Record name | 2-Cyano-10-(3-dimethylamino-2-methylpropyl)phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3546-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyamemazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyamemazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyamemazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYAMEMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2JGV5CNU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
204-205 | |
Record name | Cyamemazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyamemazine interact with its targets in the central nervous system?
A1: Cyamemazine exhibits antagonist activity at various neurotransmitter receptors, including dopamine D2, serotonin 5-HT2A, 5-HT2C, and 5-HT3 receptors []. Its anxiolytic effects are attributed to a combination of dopamine D2 receptor antagonism and antagonism of the 5-HT2C and 5-HT3 receptors [].
Q2: What is the impact of cyamemazine on dopamine transmission?
A2: Interestingly, vesicular release of cyamemazine can significantly enhance dopamine transmission in the striatum []. This occurs through delayed emptying of the releasable dopamine pool, potentially involving the activation of nicotinic acetylcholine receptors, which are known to directly stimulate dopamine release [].
Q3: Does cyamemazine affect cardiac ion channels?
A3: While cyamemazine metabolites can inhibit the hERG channel, the concentrations required are significantly higher than those needed for therapeutic activity [, ]. Studies in guinea pigs demonstrated that, unlike terfenadine, cyamemazine metabolites do not prolong the QTc interval, suggesting a favorable cardiac safety profile [, ].
Q4: What is the molecular formula and weight of cyamemazine?
A4: Cyamemazine has the molecular formula C19H21N3S and a molecular weight of 323.45 g/mol.
Q5: Is there any spectroscopic data available for cyamemazine?
A5: Yes, cyamemazine exhibits an absorbance maximum at 267 nm with a molar absorptivity of 25,800 M−1 cm−1 []. It also displays fluorescence with a maximum emission at 535 nm and a quantum yield of 0.11 [].
Q6: How stable is cyamemazine in oral fluid samples?
A6: Cyamemazine demonstrated remarkable stability in oral fluid samples collected using dried saliva spots []. When stored at 4°C, protected from light, and with low ascorbic acid concentration, cyamemazine remained stable for the entire monitoring period of 146 days [].
Q7: How does the presence of microenvironments affect cyamemazine's photostability?
A7: Encapsulation of cyamemazine within α1-acid glycoproteins, β- and γ-cyclodextrins, and SDS micelles has been shown to enhance its photostability []. This protection is attributed to reduced photoionization and subsequent radical cation formation, leading to slower photooxidation [].
Q8: What are the potential toxicological concerns associated with cyamemazine?
A8: Although generally considered safe, cyamemazine has been associated with rare but potentially serious adverse effects like rhabdomyolysis, especially in children and adolescents []. Monitoring is crucial during dose adjustments, introduction of new medications, and exposure to rhabdomyolysis risk factors [].
Q9: Can cyamemazine induce phototoxic reactions?
A9: Yes, cyamemazine has been reported to cause cutaneous phototoxicity in humans [, ]. This phototoxic response is attributed to the formation of a photoproduct, 2-cyano-10-(3-[dimethylamino, N-oxide]-2-methyl-propyl)-5-oxide-phenothiazine, which acts as a potent photosensitizer [, , ].
Q10: How is cyamemazine metabolized in the body?
A10: The primary metabolic pathways of cyamemazine involve N-demethylation and sulfoxidation, resulting in the formation of monodesmethyl cyamemazine and cyamemazine sulfoxide, respectively [, ].
Q11: Does cyamemazine interact with other medications?
A11: Cyamemazine has been shown to inhibit the cytochrome P450 2D6 enzyme, which could potentially lead to interactions with other drugs metabolized by this enzyme []. This interaction has been observed with risperidone, resulting in increased risperidone and decreased 9-hydroxyrisperidone plasma concentrations [].
Q12: What analytical techniques are employed for cyamemazine quantification?
A12: Various analytical methods have been developed and validated for the quantification of cyamemazine in biological and pharmaceutical samples. These include high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ].
Q13: What are the main clinical applications of cyamemazine?
A13: Cyamemazine is primarily used for its antipsychotic and anxiolytic properties in the treatment of schizophrenia and other psychotic disorders [, ]. It is also investigated for its potential in managing alcohol and benzodiazepine withdrawal syndromes [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。